Phloretin 2'-O-glucuronide
Description
Contextualization of Phloretin (B1677691) and its Glycosides within the Dihydrochalcone (B1670589) Class
Dihydrochalcones are a group of natural phenols characterized by a unique three-ring structure. researchgate.net Phloretin is a primary example of a dihydrochalcone aglycone, meaning it is the basic structure without any attached sugar molecules. researchgate.net It is found in various plants, most notably in apples and their derived products. nih.govmdpi.com In nature, phloretin often exists as a glycoside, where a sugar molecule is attached to its core structure. The most common of these is phloridzin, which is phloretin 2'-O-glucoside. nih.govnih.gov Another related compound is trilobatin, or phloretin 4'-O-glucoside. nih.gov The type and position of the sugar molecule can significantly influence the compound's properties. researchgate.net
The biosynthesis of these dihydrochalcone glycosides in plants like the apple (Malus spp.) is a regulated process, crucial for aspects such as seed development. nih.gov While phloretin itself may not accumulate in large quantities in plants, it serves as the precursor for these various glycosylated forms. researchgate.net
Significance of Glucuronidation in the Bioavailability and Biological Activity of Flavonoids
When flavonoids are consumed, they undergo extensive metabolism, primarily in the small intestine and liver. acs.org One of the key metabolic processes is glucuronidation, a phase II conjugation reaction. nih.govmdpi.com This process involves the attachment of a glucuronic acid moiety to the flavonoid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). oup.com
Glucuronidation significantly alters the physicochemical properties of flavonoids. It increases their water solubility, which in turn enhances their excretion from the body through urine and bile. nih.govmdpi.com This process is a primary mechanism for detoxifying and eliminating foreign compounds (xenobiotics). nih.gov
Overview of Phloretin 2'-O-glucuronide as a Research Subject in Phytochemistry and Metabolism
Following the ingestion of phloretin or its glycosides like phloridzin, the body's metabolic machinery goes to work. In the small intestine, phloridzin is hydrolyzed, releasing the aglycone phloretin. rsc.org This free phloretin is then rapidly absorbed and undergoes glucuronidation. rsc.orgresearchgate.net
Research has consistently identified this compound as the major and dominant metabolite of phloretin found in the bloodstream and urine after consumption of apples or apple products. rsc.orgresearchgate.net Studies in both rats and humans have confirmed its prominence. nih.govrsc.orgresearchgate.net In human studies involving the consumption of apple cider, this compound was the sole metabolite detected in quantifiable amounts in plasma. researchgate.net
The rapid appearance of this compound in the circulatory system points to its formation in the small intestine. researchgate.netresearchgate.net Interestingly, while phloretin is the absorbed compound, it is mainly its glucuronidated and sulfated conjugates that are found in plasma, with very little free phloretin detected. nih.govresearchgate.net The study of this compound is therefore crucial for understanding the bioavailability and potential biological effects of dihydrochalcones from dietary sources. Its presence and concentration are often used as biomarkers for apple consumption. rsc.org
Further research into the biological activities of this compound itself is an active area of investigation. For example, some studies have suggested that phloretin glucuronides can inhibit the production of nitric oxide, an inflammatory mediator. nih.gov The continued study of this key metabolite will undoubtedly provide further insights into the complex interplay between dietary flavonoids and human health.
Structure
3D Structure
Properties
Molecular Formula |
C21H22O11 |
|---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[3,5-dihydroxy-2-[3-(4-hydroxyphenyl)propanoyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H22O11/c22-10-4-1-9(2-5-10)3-6-12(24)15-13(25)7-11(23)8-14(15)31-21-18(28)16(26)17(27)19(32-21)20(29)30/h1-2,4-5,7-8,16-19,21-23,25-28H,3,6H2,(H,29,30)/t16-,17-,18+,19-,21+/m0/s1 |
InChI Key |
YFJJAJIWPWXWJJ-ZFORQUDYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Biogenesis and Metabolic Pathways of Phloretin 2 O Glucuronide
Precursor Compounds and Their Occurrence in Biological Systems
The journey to Phloretin (B1677691) 2'-O-glucuronide begins with its precursor, phloridzin.
Phloridzin (Phloretin 2'-O-glucoside) as a Primary Precursor
Phloridzin, also known as phloretin 2'-O-glucoside, is the primary precursor to phloretin and subsequently Phloretin 2'-O-glucuronide. rsc.orgresearchgate.net This dihydrochalcone (B1670589) is most notably found in apples and apple-derived products. rsc.orgwiley.comnih.gov It is also present in strawberries and the bark of apple trees. wiley.commdpi.com The structure of phloridzin consists of a phloretin molecule attached to a glucose unit at the 2'-hydroxyl group. rsc.org
Enzymatic Hydrolysis of Phloridzin to Phloretin
Upon consumption, phloridzin is not readily absorbed in its glycosidic form. rsc.org Instead, it undergoes enzymatic hydrolysis in the small intestine, a process that cleaves the glucose molecule from phloretin. rsc.orgresearchgate.netmdpi.com This reaction is primarily catalyzed by intestinal glucosidases, such as lactase-phloridzin hydrolase (LPH). rsc.org The resulting aglycone, phloretin, is then available for absorption and further metabolism. rsc.orgmdpi.com Studies have shown that the hydrolysis of phloridzin is an efficient process, leading to the release of phloretin in the small intestine. rsc.org For instance, research involving the use of a mixture of cellulose (B213188) and pectin (B1162225) complex enzymes has demonstrated a high conversion rate of phloridzin to phloretin. google.com
Enzymatic Glucuronidation of Phloretin to this compound
Once phloretin is absorbed, it undergoes extensive phase II metabolism, with glucuronidation being a major pathway. researchgate.netresearchgate.net This process involves the conjugation of glucuronic acid to the phloretin molecule, increasing its water solubility and facilitating its excretion. tandfonline.com
Role of UDP-Glucuronosyltransferases (UGTs) in Glucuronide Conjugation
The enzymatic reaction responsible for glucuronidation is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). researchgate.net These enzymes transfer glucuronic acid from the activated donor molecule, uridine (B1682114) diphosphoglucuronic acid (UDPGA), to a substrate, in this case, phloretin. nih.gov UGTs are crucial for the detoxification and elimination of a wide range of substances, including drugs, toxins, and endogenous compounds. uniprot.orgeur.nl
Specific UGT Isoforms Implicated in Phloretin Glucuronidation
Several specific UGT isoforms have been identified as being involved in the glucuronidation of phloretin. Research has shown that UGT1A1, UGT1A7, UGT1A8, and UGT1A9 are capable of metabolizing phloretin. researchgate.netresearchgate.net These isoforms are found in various tissues, with UGT1A1 and UGT1A9 being present in the liver and intestine, while UGT1A7, UGT1A8, and UGT1A10 are primarily located in the gastrointestinal tract. researchgate.net The involvement of these specific isoforms highlights the targeted nature of phloretin metabolism in the body.
| UGT Isoform | Location | Role in Phloretin Glucuronidation |
| UGT1A1 | Liver, Intestine | Involved in the glucuronidation of phloretin. researchgate.netresearchgate.net |
| UGT1A7 | Gastrointestinal Tract | Plays a role in the glucuronidation of phloretin. researchgate.netresearchgate.net |
| UGT1A8 | Gastrointestinal Tract | Contributes to the glucuronidation of phloretin. researchgate.net |
| UGT1A9 | Liver, Intestine | A major isoform involved in phloretin glucuronidation. nih.govresearchgate.netresearchgate.net |
Site-Specific Glucuronidation Leading to the 2'-O-glucuronide Isomer
The glucuronidation of phloretin is a site-specific process. The dominant urinary metabolite of phloretin has been identified as phloretin-2'-O-glucuronide. rsc.orgudl.cat This indicates that the glucuronic acid moiety is preferentially attached to the 2'-hydroxyl group of the phloretin molecule. rsc.org This specific conjugation results in the formation of the this compound isomer, which is then the primary form found in plasma and excreted in urine following the consumption of phloridzin-rich foods. nih.gov
Microbial Biotransformation Pathways Affecting Phloretin Conjugation
The primary microbial action on this compound is deconjugation, a hydrolytic reaction that cleaves the glucuronic acid moiety from the parent molecule. This process is catalyzed by the enzyme β-glucuronidase (GUS), which is expressed by a wide range of gut bacteria, particularly those belonging to the dominant phyla Bacteroidetes and Firmicutes. frontiersin.orgmdpi.com The function of microbial β-glucuronidase is to break the glycosidic bond between a compound and glucuronic acid, releasing the original molecule, or aglycone. microba.comscielo.org.ar In this case, the hydrolysis of this compound regenerates the aglycone, phloretin. nih.gov This "reactivation" allows the liberated phloretin to be reabsorbed into circulation, a process known as enterohepatic recycling, or to undergo further metabolism by colonic bacteria. nih.gov
Once phloretin is released from its glucuronide conjugate, it can be further catabolized by specific gut microbes. nih.gov Research has identified Eubacterium ramulus as a key flavonoid-degrading bacterium in the human intestine. nih.gov This bacterium produces an enzyme called phloretin hydrolase, which catalyzes the hydrolytic cleavage of the C-C bond in the phloretin molecule. nih.gov This fission of the dihydrochalcone structure results in the formation of smaller phenolic compounds, namely phloroglucinol (B13840) and 3-(4-hydroxyphenyl)propionic acid. nih.govbiorxiv.org The biotransformation of flavonoids is not limited to bacteria; various fungi and actinomycetes are also capable of reactions such as deglycosylation, hydroxylation, and methylation. mdpi.com
The microbial metabolism of polyphenols is a complex process influenced by the structure of the compound and the specific composition of an individual's gut microbiota and their enzymatic capabilities. tandfonline.com The enzymatic reactions carried out by gut microbes, including hydrolysis and reduction, ultimately break down complex polyphenols into smaller, more easily absorbed metabolites like monophenolic acids. tandfonline.com
Table 1: Key Microbial Enzymes in this compound Metabolism
| Enzyme | Source (Microorganism) | Reaction Catalyzed | Resulting Product(s) |
|---|---|---|---|
| β-glucuronidase (GUS) | Gut bacteria (e.g., from Bacteroidetes, Firmicutes phyla) frontiersin.org | Hydrolysis of the glucuronide bond microba.comscielo.org.ar | Phloretin, Glucuronic acid nih.gov |
| Phloretin hydrolase | Eubacterium ramulus nih.gov | Hydrolytic cleavage of the phloretin C-C bond nih.gov | Phloroglucinol, 3-(4-hydroxyphenyl)propionic acid nih.gov |
Table 2: Microbial Genera Involved in Polyphenol Metabolism
| Microbial Phylum/Genus | Relevant Metabolic Activity |
|---|---|
| Bacteroidetes | Production of β-glucuronidase frontiersin.org |
| Firmicutes | Production of β-glucuronidase frontiersin.org |
| Eubacterium | Degradation of flavonoid aglycones (e.g., phloretin) nih.gov |
| Lachnospiraceae | Hydrolysis of flavonoid O-glycosides tandfonline.com |
| Bifidobacteriaceae | Hydrolysis of flavonoid O-glycosides tandfonline.com |
| Aspergillus | Deglycosylation and hydroxylation of flavonoids mdpi.com |
| Actinomycetes | Various biotransformations including glycosylation and methylation mdpi.com |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Phloretin |
| This compound |
| Glucuronic acid |
| Phloroglucinol |
| 3-(4-hydroxyphenyl)propionic acid |
| Naringenin |
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Separation and Purification
Chromatographic methods are fundamental for isolating Phloretin (B1677691) 2'-O-glucuronide from other related compounds and matrix components, ensuring accurate characterization and quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely employed technique for the analysis of phloretin and its metabolites. For the determination of phloretin in biological fluids like rat serum, HPLC methods have been developed using a C18 column with UV detection. researchgate.net A typical mobile phase consists of a gradient of acetonitrile (B52724) and water, often with the addition of an acid like phosphoric acid or formic acid to improve peak shape and resolution. researchgate.netacs.org For instance, one method utilized a mobile phase of 30% acetonitrile, 70% water, and 0.08% phosphoric acid with UV detection at 288 nm. researchgate.net The recoveries of phloretin using such methods have been reported to be high, ranging from 94.1% to 103%.
| Parameter | Value | Reference |
| Column | ODS-C18 (250 mm × 4.6 mm, 5 µm) | researchgate.net |
| Mobile Phase | Acetonitrile (30%), Water (70%), Phosphoric acid (0.08%) | researchgate.net |
| Flow Rate | 0.8 mL/min | researchgate.net |
| Detection | UV-Vis at 288 nm | researchgate.net |
| Injection Volume | 0.1 mL | researchgate.net |
| Column Temperature | 25 ± 1°C | researchgate.net |
Ultra-Performance Liquid Chromatography (UPLC)
UPLC, an advancement of HPLC utilizing smaller particle size columns, offers higher resolution, increased sensitivity, and faster analysis times. unil.ch UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful tool for determining phloretin metabolites in human biofluids. rsc.orgresearchgate.net In studies analyzing urinary metabolites after apple consumption, UPLC-MS/MS was used to identify and quantify Phloretin 2'-O-glucuronide and other related compounds. rsc.orgnih.gov A common column for this analysis is a BEH C18 column (100 mm × 4.6 mm, 1.8 µm). rsc.org The enhanced resolution of UPLC is crucial for separating isomeric flavonoid glucuronides. unil.ch
| Parameter | Value | Reference |
| Technique | Ultra-performance liquid chromatography coupled to tandem mass spectrometry (UPLC-ESI-MS/MS) | rsc.org |
| Column | BEH C18 (100 mm × 4.6 mm i.d., 1.8 μm particle size) | rsc.org |
| Application | Analysis of phloretin metabolites in urine samples | rsc.org |
Preparative HPLC for Isolation
For the isolation of larger quantities of this compound for further structural elucidation or biological testing, preparative HPLC is utilized. nih.gov This technique employs larger columns and higher flow rates than analytical HPLC to purify milligram quantities of the target compound. nih.gov For example, phloretin has been isolated from ethanolic leaf extracts using a preparative ODS-C18 column. researchgate.net The collected fractions containing the purified compound can then be subjected to further analysis, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to confirm its identity and purity. acs.orgnih.gov The isolation of various flavonoid glycosides has been successfully achieved using preparative HPLC. hilarispublisher.com
Mass Spectrometry-Based Identification and Structural Elucidation
Mass spectrometry is an indispensable tool for the definitive identification and structural characterization of this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like flavonoid glucuronides. acs.org In the analysis of phloretin metabolites, ESI is commonly used in negative ion mode, where this compound is observed as a deprotonated molecule [M-H]⁻. mdpi.com For instance, in an analysis of phenolic compounds from Australian myrtles, this compound (C21H22O11) was detected at an m/z of 449.1084 in negative mode. mdpi.compreprints.org High-resolution mass spectrometry, such as ESI coupled to a time-of-flight (TOF) analyzer, provides accurate mass measurements, which aids in the confirmation of the elemental composition of the molecule. acs.org
Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is crucial for the structural elucidation of this compound by providing characteristic fragmentation patterns. nih.govmdpi.com In an MS/MS experiment, the precursor ion (e.g., the [M-H]⁻ ion of this compound) is isolated and subjected to collision-induced dissociation (CID). The resulting product ions provide information about the structure of the original molecule. A characteristic fragmentation of this compound is the loss of the glucuronic acid moiety (176 Da), resulting in a fragment ion corresponding to the phloretin aglycone. mdpi.com Further fragmentation of the phloretin aglycone can also be observed. mdpi.com The development of methods using UPLC-MS/MS allows for the sensitive and selective quantification of phloretin and its metabolites in various biological samples. researchgate.net
| Precursor Ion [M-H]⁻ (m/z) | Key Fragment Ions (m/z) | Interpretation | Reference |
| 449.1084 | 273 | Loss of glucuronic acid moiety, corresponding to the phloretin aglycone | acs.org |
| 285.0403 (Phloretin aglycone) | 177, 151, 119 | Further fragmentation of the phloretin structure | mdpi.com |
Ultra-High Performance Liquid Chromatography Coupled with Linear Ion Trap-Orbitrap Mass Spectrometry (UHPLC-LTQ-Orbitrap MS)
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with a hybrid Linear Ion Trap (LTQ)-Orbitrap Mass Spectrometer (MS) is a powerful tool for the analysis of phloretin metabolites, including this compound. tjpr.orgtjpr.org This technique combines the high-resolution separation capabilities of UHPLC with the high-resolution and high-mass-accuracy measurements of the Orbitrap mass analyzer. tjpr.orgresearchgate.net
In a typical analysis, a sample is injected into the UHPLC system, where it passes through a column, such as an ACQUITY BEH C18 column, to separate the various components. tjpr.org The separated compounds then enter the mass spectrometer, which utilizes electrospray ionization (ESI), often in negative mode, for the analysis of phloretin and its metabolites. tjpr.orgtjpr.org The LTQ-Orbitrap MS allows for the acquisition of high-resolution mass spectra, enabling the accurate determination of the molecular weight of the parent ion and its fragmentation patterns (MS/MS or MS²). tjpr.orgresearchgate.net
Research has demonstrated the successful application of UHPLC-LTQ-Orbitrap MS for the identification of phloretin and its 16 metabolites in rat plasma, urine, and feces. tjpr.orgresearchgate.net The identification of this compound is based on its accurate mass measurement, retention time, and the characteristic fragmentation ions observed in the MS/MS spectrum. tjpr.org For instance, the precursor ion [M-H]⁻ of this compound at m/z 449.1089 yields a characteristic product ion at m/z 273.0768, corresponding to the loss of the glucuronic acid moiety (176 Da) and the formation of the phloretin aglycone. researchgate.net
The high sensitivity and selectivity of this method allow for the detection and characterization of metabolites even at low concentrations in complex biological samples. researchgate.net
Table 1: UHPLC-LTQ-Orbitrap MS Data for this compound
| Parameter | Value | Reference |
| Precursor Ion [M-H]⁻ (m/z) | 449.10892 | uni.lu |
| Product Ion (m/z) | 273.0768 (Phloretin aglycone) | researchgate.net |
| Ionization Mode | Negative Electrospray Ionization (ESI) | tjpr.orgtjpr.org |
| Column Type | ACQUITY BEH C18 | tjpr.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Regio- and Stereochemical Characterization
While mass spectrometry provides valuable information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of isomers, including the precise location and stereochemistry of the glucuronide conjugate.
One-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR techniques are crucial for the definitive structural confirmation of this compound. acs.org Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish the connectivity of atoms within the molecule.
The ¹H NMR spectrum provides information on the chemical environment of protons, while the ¹³C NMR spectrum reveals the carbon skeleton. acs.org In the case of this compound, the attachment of the glucuronic acid moiety to the 2'-hydroxyl group of the phloretin backbone is confirmed through long-range correlations observed in the HMBC spectrum between the anomeric proton of the glucuronic acid and the C-2' carbon of the phloretin ring. Previous studies have utilized these NMR techniques to characterize phloretin metabolites. rsc.orgmdpi.comrsc.org
The direct coupling of High-Performance Liquid Chromatography (HPLC) with NMR and Mass Spectrometry (HPLC-NMR-MS) provides a powerful platform for the analysis of complex mixtures, such as those found in biological extracts. researchgate.nettandfonline.com This hyphenated technique allows for the online separation, identification, and structural elucidation of individual components without the need for laborious offline isolation. researchgate.net
In this setup, the effluent from the HPLC column is split, with a portion directed to the MS for molecular weight determination and the remainder to the NMR for structural analysis. researchgate.net This approach has been successfully applied to the identification of phloretin glycosides in apple peel. researchgate.net The MS data provides the molecular weight of the glycosides, while the NMR data confirms the identity of the aglycone and the sugar moiety, as well as the position of the glycosidic linkage. researchgate.net Although direct application on this compound from a biological matrix is not explicitly detailed in the provided context, the principle remains a viable and powerful strategy for its unambiguous identification in complex samples. tandfonline.com
1D and 2D NMR Techniques
Method Validation for Reproducibility and Accuracy in Research Studies
The validation of analytical methods is a critical requirement to ensure the reliability, reproducibility, and accuracy of research findings. omicsonline.org Method validation establishes through laboratory studies that the performance characteristics of the method meet the requirements for its intended analytical application. omicsonline.org Key validation parameters, as often stipulated by guidelines from bodies like the International Conference on Harmonization (ICH), include linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantitation (LOQ). nih.govresearchgate.net
For the quantification of phloretin and its metabolites, including this compound, validated HPLC-UV or LC-MS/MS methods are commonly employed. researchgate.net For example, an HPLC-UV method for phloretin in rat serum was validated with a linear range of 0.5 to 100 μg/ml. The precision of this assay was reported to be less than 14%, with an accuracy (bias) also below 14%. Similarly, an UHPLC-MS/MS method for phlorizin (B1677692) and phloretin in human plasma was validated, demonstrating linearity in the concentration range of 2.5-1000.0 ng/mL with a lower limit of quantification (LLOQ) of 2.5 ng/mL. researchgate.net The intra- and inter-day precision for this method was less than 9.2%, and the accuracy was within ±7.3%. researchgate.net
Due to the lack of commercial standards for many metabolites, including this compound, quantification is often performed using the calibration curve of a related, commercially available standard, such as phloridzin (phloretin-2'-O-glucoside). rsc.org
Table 2: Example Validation Parameters for Phloretin Analytical Methods
| Parameter | HPLC-UV Method for Phloretin | UHPLC-MS/MS Method for Phloridzin & Phloretin | Reference |
| Linearity Range | 0.5 - 100 μg/ml | 2.5 - 1000.0 ng/mL | researchgate.net |
| Precision (%RSD) | < 14% | < 9.2% | researchgate.net |
| Accuracy (%Bias/RE) | < 14% | ± 7.3% | researchgate.net |
| LLOQ | 0.5 μg/ml | 2.5 ng/mL | researchgate.net |
Molecular and Cellular Mechanisms of Action in in Vitro and Ex Vivo Models
Modulation of Inflammatory Signaling Pathways
Phloretin (B1677691) 2'-O-glucuronide plays a crucial role in modulating key signaling pathways involved in the inflammatory response. Its effects have been observed on the production of nitric oxide, the activation of nuclear factor-kappa B, the regulation of mitogen-activated protein kinases, and the expression of pro-inflammatory cytokines and chemokines.
Inhibition of Nitric Oxide (NO) Production and Inducible Nitric Oxide Synthase (iNOS) Expression
Phloretin 2'-O-glucuronide has been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. nih.govresearchgate.net This inhibitory effect is a key indicator of its anti-inflammatory potential, as excessive NO production by iNOS is a hallmark of inflammatory conditions.
Influence on Nuclear Factor-kappa B (NF-κB) Activation
The transcription factor nuclear factor-kappa B (NF-κB) is a central regulator of inflammation. This compound has been found to influence NF-κB activation. nih.govresearchgate.net Studies on the parent compound, phloretin, have shown that it can suppress NF-κB activity by preventing the degradation of its inhibitory protein, IκBα. researchgate.net This mechanism likely contributes to the anti-inflammatory effects observed with its glucuronidated metabolite. The activation of NF-κB leads to the transcription of various pro-inflammatory genes, including those for cytokines and iNOS. researchgate.netmdpi.comuni-regensburg.de
Regulation of Mitogen-Activated Protein Kinases (MAPKs: ERK, JNK, p38 MAPK)
Mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are critical signaling molecules involved in the inflammatory cascade. This compound is suggested to regulate these pathways. Research on phloretin demonstrates its ability to inhibit the phosphorylation of ERK, JNK, and p38 MAPK in LPS-stimulated cells. nih.gov This inhibition of MAPK signaling pathways further underscores the anti-inflammatory properties of phloretin and its derivatives. nih.govresearchgate.net
Suppression of Pro-inflammatory Cytokine and Chemokine Expression
The production of pro-inflammatory cytokines and chemokines is a key element of the inflammatory response. This compound has been implicated in the suppression of these inflammatory mediators. nih.govresearchgate.net While direct studies on the glucuronide are limited, research on phloretin shows a reduction in the expression of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in various inflammatory models. nih.govmdpi.com
Antioxidant Mechanisms
In addition to its anti-inflammatory effects, this compound exhibits antioxidant properties through its ability to scavenge reactive oxygen species.
Reactive Oxygen Species (ROS) Scavenging Activity
Reactive oxygen species (ROS) are highly reactive molecules that can cause cellular damage and contribute to inflammation. nih.gov Phloretin and its derivatives, including this compound, have been noted for their ROS scavenging capabilities. nih.gov The antioxidant activity of flavonoids is often attributed to their chemical structure, which allows them to donate hydrogen atoms or electrons to neutralize free radicals. mdpi.com
Interactive Table: Summary of In Vitro Research Findings for Phloretin and its Derivatives
| Compound | Cell Model | Stimulant | Key Findings |
| This compound | RAW 264.7 cells | LPS | Inhibited NO production and iNOS protein expression. nih.govresearchgate.net |
| Phloretin | RAW 264.7 cells | LPS | Suppressed NF-κB activation and phosphorylation of MAPKs (ERK, JNK, p38). nih.govresearchgate.net |
| Phloretin | RAW 264.7 cells | LPS | Reduced production of pro-inflammatory cytokines (TNF-α, IL-6). nih.govmdpi.com |
| Phloretin | Mouse dendritic cells | LPS | Suppressed ROS production. nih.govresearchgate.net |
Inhibition of Lipid Peroxidation
This compound, a metabolite of phloretin, has demonstrated notable efficacy in the inhibition of lipid peroxidation. Research indicates that this compound is actively involved in scavenging peroxynitrite, a potent oxidizing and nitrating agent that can lead to cellular damage through lipid peroxidation. lookchem.com One study highlighted the inhibitory effect of quercetin (B1663063) 3-O-β-D-glucuronide, a structurally related flavonoid glucuronide, on lipid peroxidation in liposomal membranes, suggesting a potential mechanism for phloretin glucuronides as well. asianjournalofmycology.org The antioxidant activity of phloretin and its derivatives is crucial in protecting cellular structures from oxidative damage. lookchem.commdpi.com
The process of lipid peroxidation involves a chain reaction of free radicals, which can damage cell membranes and other lipid-containing structures. The ability of this compound to interfere with this process underscores its potential as a protective agent against oxidative stress-related pathologies.
Activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway
The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress. binasss.sa.cr Phloretin has been shown to activate this pathway, leading to the expression of antioxidant and detoxification enzymes. nih.govnih.gov While direct studies on this compound's activation of the Nrf2 pathway are less common, the known activity of its aglycone, phloretin, provides a strong indication of its potential role. Phloretin promotes the expression of heme oxygenase-1 (HO-1) and Nrf2. nih.gov In human umbilical vein endothelial cells (HUVECs), phloretin was found to upregulate the expression of p-Nrf2 and HO-1 by promoting the phosphorylation of AMPK. nih.gov
Under normal conditions, Nrf2 is bound to its repressor protein, Keap1, which leads to its degradation. binasss.sa.cr In the presence of oxidative or electrophilic stress, this repression is lifted, allowing Nrf2 to translocate to the nucleus and initiate the transcription of a suite of protective genes. binasss.sa.cr The activation of the Nrf2 pathway by phloretin and likely its glucuronide metabolite is a key mechanism behind its antioxidant and anti-inflammatory effects. binasss.sa.crnih.gov
Immunomodulatory Effects on Specific Cell Populations (e.g., Dendritic Cells)
Phloretin and its metabolites exhibit significant immunomodulatory effects, particularly on dendritic cells (DCs), which are crucial for initiating immune responses. Studies have shown that phloretin can suppress the activation and function of mouse dendritic cells. nih.gov Specifically, phloretin has been observed to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) protein in lipopolysaccharide (LPS)-stimulated mouse dendritic cells. researchgate.net This suppression of DC activation is achieved by interfering with multiple intracellular signaling pathways induced by Toll-like receptor 4 (TLR4) agonists like LPS, including MAPKs (ERK, JNK, p38 MAPK) and NF-κB. nih.gov
By down-regulating the expression of MHC class II and co-stimulatory molecules, phloretin attenuates LPS-induced DC maturation. nih.gov This, in turn, inhibits the subsequent activation of naïve T cells. nih.gov In vivo administration of phloretin has also been shown to suppress the maturation of splenic DCs and reduce IFN-γ production from activated CD4+ T cells. nih.gov These findings suggest that phloretin and its derivatives, such as this compound, could act as immunomodulators by impairing DC activation and function. nih.gov
| Cell Type | Stimulant | Observed Effect of Phloretin | Affected Pathways |
|---|---|---|---|
| Mouse Dendritic Cells | LPS | Suppressed activation and function; inhibited NO and iNOS production. nih.govresearchgate.net | ROS, MAPKs (ERK, JNK, p38 MAPK), NF-κB. nih.gov |
| LPS-Challenged Splenic DCs (in vivo) | LPS | Suppressed phenotypic maturation. nih.gov | Not specified |
| Activated CD4+ T cells (following DC interaction) | LPS-stimulated DCs | Decreased IFN-γ production. nih.gov | Not specified |
Structure-Activity Relationship (SAR) Studies of Phloretin Conjugates for Mechanistic Insights
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of phloretin and its conjugates, including this compound, influences their biological activity. The addition of a glucuronide moiety at the 2'-O-position significantly alters the physicochemical properties of phloretin, such as its solubility and bioavailability, which in turn affects its mechanistic actions.
For instance, while phloretin itself is a potent inhibitor of various cellular processes, its glucuronidated metabolites also retain significant biological activity. nih.gov A study on phlorizin (B1677692) metabolites, including this compound, showed they inhibited NO production and iNOS protein expression in LPS-stimulated macrophages. nih.gov This suggests that the glucuronide group does not abolish the anti-inflammatory activity of the parent compound.
Pharmacokinetic and Disposition Studies in Experimental Animal Models
Detection and Quantification of Phloretin (B1677691) 2'-O-glucuronide in Animal Biological Fluids (e.g., rat serum, urine)
The detection and quantification of Phloretin 2'-O-glucuronide in animal biological fluids such as serum and urine are accomplished using advanced analytical techniques. High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UHPLC) coupled with various detectors are the most common methods. researchgate.nettjpr.org
In studies involving rats, HPLC methods with UV detection at approximately 288 nm have been developed to determine phloretin and its metabolites in serum. researchgate.net More sophisticated methods, such as UHPLC coupled with high-resolution mass spectrometry (e.g., Linear Ion Trap-Orbitrap MS), provide high sensitivity and specificity for identifying and quantifying phloretin metabolites in rat blood samples. tjpr.org These mass spectrometry-based techniques analyze the mass-to-charge ratio and fragmentation patterns of the molecules, allowing for precise identification of this compound among other metabolites. tjpr.org For instance, one study utilized a UHPLC-LTQ-Orbitrap system with a negative-mode electrospray ionization source to successfully detect and identify phloretin and 16 of its metabolites in rats. tjpr.org Sample preparation for these analyses typically involves solid-phase extraction to clean up the biological matrix before injection into the chromatographic system. tjpr.org
| Analytical Method | Biological Matrix | Animal Model | Key Findings |
| HPLC-UV (288 nm) | Rat Serum, Urine | Rat | Successful determination and quantification of phloretin and detection of a glucuronidated metabolite. researchgate.net |
| UHPLC-LTQ-Orbitrap MS | Rat Blood | Rat | Identification of phloretin and 16 metabolites, including glucuronide conjugates, based on mass measurements and fragmentation. tjpr.org |
| HPLC-MS | Mouse Urine | Mouse | Detection of phloretin-O-glucuronides as major metabolites after phloretin administration. nih.gov |
Time-Course Profiles and Metabolic Fate in Animal Systems
Following administration of phloretin or its precursor phloridzin to rats, phloretin is rapidly absorbed and metabolized. nih.govresearchgate.net In plasma, phloretin is found predominantly in its conjugated forms, including glucuronidated and sulfated derivatives, with only small amounts of the unconjugated aglycone detected. nih.govresearchgate.net Studies show that phloretin appears in the plasma relatively quickly, but its concentration declines rapidly as it is metabolized and excreted. nih.gov
In rats given phloretin intravenously, serum concentrations show a sharp decrease within the first 30 minutes, followed by a steadier elimination phase, with the parent compound being detectable for up to 6 hours. The presence of a phloretin glucuronide was also noted in the serum during this period. When administered orally in a meal, plasma concentrations of total phloretin (conjugated and unconjugated) generally return to baseline levels within 24 hours, indicating rapid clearance. nih.govresearchgate.net
The metabolic fate of phloretin involves extensive phase II conjugation. The total urinary excretion of phloretin and its metabolites in rats was estimated to be around 8.5 micromoles over 24 hours, which corresponds to approximately 10.4% of the ingested dose of phloretin equivalents. nih.govresearchgate.net This indicates that a substantial portion of the absorbed phloretin is eliminated via the kidneys as conjugated metabolites, including this compound. researchgate.netnih.gov
| Parameter | Animal Model | Observation |
| Plasma Profile | Rat | Phloretin is mainly present as conjugated metabolites (glucuronidated and/or sulfated). nih.govresearchgate.net Plasma concentrations return to near-baseline levels 24 hours after ingestion. nih.gov |
| Urinary Excretion | Rat | Approximately 10.4% of an ingested dose of phloretin equivalents is recovered in urine as phloretin and its metabolites within 24 hours. nih.govresearchgate.net |
| Metabolic Fate | Rat | Phloretin undergoes extensive Phase II metabolism, primarily glucuronidation and sulfation, prior to excretion. nih.govtjpr.orgresearchgate.net |
Identification of Other Conjugated Metabolites (e.g., Sulfates, Diglucuronides) in Animal Models
Besides this compound, a variety of other conjugated metabolites are formed in animal models. Studies in rats have identified multiple forms of phloretin metabolites in both plasma and urine. researchgate.nettjpr.org
Metabolic profiling in rats using advanced mass spectrometry has revealed a complex array of conjugates. tjpr.org The identified metabolic reactions include:
Glucuronide conjugation
Diglucuronide conjugation
Sulfate (B86663) conjugation
Mixed conjugation (glucosylation and glucuronide conjugation, glucosylation and sulfate conjugation) tjpr.org
Specifically, in rat urine, in addition to this compound, two other phloretin-O-glucuronides and a mixed phloretin-O-glucuronide-O-sulfate have been detected. researchgate.net Similarly, studies in mice have also found phloretin-O-sulfates in urine alongside glucuronide conjugates. nih.gov This demonstrates that phloretin is a substrate for multiple conjugating enzymes in animal systems, leading to a diverse profile of metabolites.
| Metabolite Type | Description | Animal Model |
| Phloretin-O-glucuronides | Multiple isomers, including the major this compound, have been identified. researchgate.nettjpr.org | Rat researchgate.nettjpr.org |
| Phloretin-O-sulfates | Sulfate conjugates of phloretin are also formed. tjpr.orgnih.gov | Rat, Mouse tjpr.orgnih.gov |
| Diglucuronide Conjugates | Phloretin conjugated with two glucuronic acid moieties. tjpr.org | Rat tjpr.org |
| Mixed Conjugates | Metabolites containing both a glucuronide and a sulfate group (e.g., phloretin-O-glucuronide-O-sulfate) have been detected. researchgate.nettjpr.org | Rat researchgate.nettjpr.org |
Synthetic Biology and Enzymatic Production for Research Purposes
Recombinant Enzyme Systems for Glucosylation and Glucuronidation
The enzymatic attachment of sugar moieties, such as glucose (glucosylation) or glucuronic acid (glucuronidation), to phloretin (B1677691) is a key strategy for producing its derivatives. mdpi.com This process is catalyzed by specific enzymes, often produced through recombinant DNA technology to ensure high yields and purity.
Glucuronidation is the direct enzymatic pathway for synthesizing glucuronides. This reaction is primarily catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). researchgate.netnih.gov These enzymes transfer glucuronic acid from the activated sugar donor, uridine-diphosphate (B1259127) glucuronic acid (UDPGA), to an acceptor molecule like phloretin. nih.govuomus.edu.iq In vitro studies have shown that several human UGT isoforms, including the hepatic enzymes UGT1A1, 1A7, 1A8, and 1A9, can metabolize phloretin. rsc.org The use of recombinant UGTs in experimental systems allows for the precise study of these metabolic pathways and the production of specific metabolites like Phloretin 2'-O-glucuronide. researchgate.net
For glucosylation, which produces phloretin glucosides, various recombinant enzymes have been successfully employed. A notable example is the UDP-glycosyltransferase YjiC from Bacillus licheniformis, which has been used for the in vitro glycosylation of phloretin, yielding multiple glucosylated products. nih.govnih.gov Another effective enzyme is UGT88F2, derived from pear (Pyrus), which demonstrates strict regiospecificity by selectively adding a glucose moiety to the 2'-position of phloretin, forming phloretin 2′-O-glucoside. researchgate.net Additionally, a mutated sucrose (B13894) phosphorylase from Thermoanaerobacterium thermosaccharolyticum (TtSPP_R134A) has been utilized for the efficient α-glucosylation of phloretin at the 4'-OH position. nih.govacs.org
Table 1: Recombinant Enzymes in Phloretin Glycosylation
| Enzyme | Source Organism | Reaction Type | Key Product(s) |
|---|---|---|---|
| UGT1A Family (e.g., 1A1, 1A9) | Human | Glucuronidation | Phloretin-O-glucuronides |
| YjiC | Bacillus licheniformis | Glucosylation | Phloretin 4′,4-O-diglucoside, Phloretin 4,6′-O-diglucoside, Phloretin 2′,4′,4-O-triglucoside nih.gov |
| UGT88F2 | Pyrus (Pear) | Glucosylation | Phloretin 2′-O-glucoside researchgate.net |
| TtSPP_R134A (mutant) | Thermoanaerobacterium thermosaccharolyticum | α-Glucosylation | Phloretin 4′-O-α-d-glucopyranoside acs.org |
Whole-Cell Biocatalysis for Phloretin Glucoside Synthesis
Whole-cell biocatalysis is an efficient and cost-effective strategy that utilizes entire microbial cells, typically engineered bacteria or yeast, as self-contained catalysts. This method circumvents the need for enzyme purification and cofactor regeneration.
The synthesis of phloretin glucosides has been effectively demonstrated using engineered Escherichia coli as a whole-cell biocatalyst. nih.govresearchgate.net In these systems, the E. coli is engineered to express a specific glycosyltransferase, such as the YjiC enzyme from Bacillus licheniformis. nih.gov When these engineered cells are cultured in the presence of phloretin, the intracellularly expressed YjiC enzyme utilizes endogenous UDP-glucose to glycosylate the phloretin, leading to the production of various phloretin glucosides. nih.govnih.gov This in vivo application has been shown to be an efficient method for producing novel glucosylated derivatives of phloretin. researchgate.net Another study employed whole-cell biocatalysis with engineered CYP102A1 to hydroxylate phloretin, showcasing the versatility of this platform for creating various phloretin derivatives. acs.org
Table 2: Whole-Cell Biocatalysis Systems for Phloretin Modification
| Microbial Host | Key Recombinant Enzyme | Substrate | Primary Product(s) | Reference |
|---|---|---|---|---|
| Escherichia coli | YjiC Glycosyltransferase | Phloretin | Five different phloretin glucosides | nih.govnih.govresearchgate.net |
| Escherichia coli | Engineered CYP102A1 | Phloretin | 3-OH phloretin | acs.org |
Strategies for Enzymatic Acylation and Derivatization of Phloretin Glycosides
Enzymatic acylation, the addition of an acyl group (derived from a fatty acid), is a method used to modify the physicochemical properties of phloretin glycosides, such as their solubility and stability. nih.govnih.gov A significant challenge is that nonglycosylated flavonoids like phloretin have fewer reactive sites available for acylation. acs.org
To overcome this, researchers have developed an effective two-step enzymatic strategy. nih.govfranciscoploulab.euresearchgate.net
Glucosylation: The process begins with the enzymatic glucosylation of the phloretin aglycone. This is often achieved using a recombinant sucrose phosphorylase mutant to attach a glucose molecule, typically at the 4'-OH position, creating Phloretin 4′-O-α-glucopyranoside. nih.govacs.org This initial step introduces a sugar moiety with reactive hydroxyl groups.
Acylation: The resulting phloretin glucoside is then subjected to a second enzymatic reaction for acylation. This step is commonly catalyzed by a lipase (B570770), such as an immobilized lipase from Thermomyces lanuginosus. nih.govnih.govfranciscoploulab.eu This enzyme demonstrates high regioselectivity, specifically targeting the 6-OH position of the newly added glucose. acs.orgresearchgate.net Using vinyl esters with varying fatty acid chain lengths (e.g., C8, C12, C16) as acyl donors, a range of acylated phloretin glucoside derivatives can be synthesized. nih.govacs.org
This sequential approach of glucosylation followed by acylation provides a powerful platform for creating novel phloretin derivatives with tailored properties for further research. nih.govnih.gov
Table 3: Two-Step Enzymatic Acylation of Phloretin
| Step | Enzyme | Substrate(s) | Product |
|---|---|---|---|
| 1. Glucosylation | Sucrose Phosphorylase (mutant TtSPP_R134A) | Phloretin, Sucrose | Phloretin 4′-O-α-glucopyranoside |
| 2. Acylation | Immobilized Lipase (from Thermomyces lanuginosus) | Phloretin 4′-O-α-glucopyranoside, Vinyl esters (C8, C12, C16) | Phloretin 4′-O-(6″-O-acyl)-α-glucopyranosides |
Physiological Role and Accumulation in Plant Systems
Distribution and Concentration of Phloridzin and its Derivatives in Plant Tissues (e.g., Malus species)
There is no scientific evidence to date that details the distribution and concentration of Phloretin (B1677691) 2'-O-glucuronide in plant tissues. Research has instead focused on its precursors, the dihydrochalcones phloretin and its glucoside, phloridzin, which are abundant in apple trees (Malus species). nih.gov
Phloridzin is the predominant phenolic compound in many parts of the apple tree, with its concentration varying significantly between different tissues and cultivars. nih.gov The bark is a major storage site for phloridzin, with concentrations that can reach up to 91.7 mg per gram of dry weight (DW) in certain cultivars. auckland.ac.nz Leaves also accumulate high levels of phloridzin, which can be as high as 14% of the leaf's dry weight. mdpi.com Other parts of the apple tree, such as young shoots, roots, and seeds, also contain significant amounts of this compound. mdpi.com In contrast, the aglycone phloretin is found in much lower concentrations in the leaves and is often undetectable in the bark. auckland.ac.nz
The table below summarizes the concentration of phloridzin and phloretin in various tissues of different Malus cultivars.
Table 1: Concentration of Phloridzin and Phloretin in Malus Species Tissues
| Compound | Plant Tissue | Cultivar | Concentration (mg/g DW) |
|---|---|---|---|
| Phloridzin | Bark | 'Opal' | up to 91.7 |
| Leaves | 'Opal' | up to 82.5 | |
| Twigs | 'Rozela' | up to 52.4 | |
| Flower Buds | 'Opal' | up to 53.9 |
| Phloretin | Leaves | 'Jonagold' | up to 2.8 |
Data sourced from a study on four apple cultivars. auckland.ac.nz
Seasonal Dynamics of Flavonoid Biosynthesis in Plants Affecting Phloretin Glycosides
Scientific studies have not documented the seasonal dynamics of Phloretin 2'-O-glucuronide biosynthesis in plants, as this compound is not known to be a natural plant product. The seasonal variations in the biosynthesis of its precursor, phloridzin (phloretin 2'-O-glucoside), have been observed in some plant species.
In a study on Cyclocarya paliurus, the concentration of phloretin-2'-O-glucoside was found to decline as the season progressed into September. frontiersin.orgnih.gov This suggests a shift in the plant's metabolic activity, potentially linked to reduced environmental stress and the onset of dormancy. frontiersin.org In apple trees, the concentration of phloridzin in the bark of several cultivars was found to be highest in May. auckland.ac.nz In the leaves of the 'Opal' cultivar, phloridzin levels also peaked in May, while in the twigs of the 'Rozela' cultivar, the highest concentration was observed in September. auckland.ac.nz These variations highlight the dynamic nature of flavonoid biosynthesis in response to developmental and environmental cues.
Potential Ecological Roles of Phloretin and its Metabolites in Plants (e.g., allelopathy, defense)
There is no research available on the potential ecological roles of this compound in plants. However, its precursors, phloretin and phloridzin, are known to have significant ecological functions, including roles in plant defense and allelopathy.
Phloretin and its glycosylated derivatives are considered important in the defense mechanisms of plants. nih.gov The accumulation of these compounds in tissues like bark and leaves can deter herbivores and protect against pathogens. nih.gov For instance, transgenic apple plants with reduced phloridzin content showed less resistance to spider mites. nih.gov Phloretin itself is more toxic to spider mites than its glycosylated forms, and apple plants can hydrolyze phloridzin to release the more active aglycone in response to stress. nih.gov
Phloretin has also been identified as a potent allelopathic compound. mdpi.com Allelopathy is a biological phenomenon where an organism produces biochemicals that influence the growth, survival, and reproduction of other organisms. Phloretin released from apple tree roots can inhibit the growth of other plant species, a factor that is thought to contribute to the "apple replant disease," where new apple trees struggle to grow in soil previously occupied by other apple trees. mdpi.com The phytotoxic effects of phloretin include the inhibition of root and shoot growth in susceptible plants. mdpi.com
Future Research Directions and Methodological Innovations
Elucidation of Uncharacterized Regio-isomers and Stereoisomers of Phloretin (B1677691) Glucuronides
The human body metabolizes phloretin into various forms, including several phloretin-O-glucuronides. rsc.org While phloretin-2'-O-glucuronide is a dominant urinary metabolite, other regio-isomers exist but have not been fully characterized. rsc.org The precise location of the glucuronide group on the phloretin molecule can significantly impact its biological activity. Distinguishing between these isomers is challenging. Advanced analytical techniques like mass spectrometry are crucial for this purpose. mdpi.com For instance, the fragmentation patterns of C-glycosides in mass spectrometry differ from O-glycosides, as the C-C bond is more stable. mdpi.com
Future research will focus on developing more sophisticated methods to separate and identify these isomers. This will provide a clearer understanding of how the human body processes phloretin and which metabolites are most active. For example, studies have shown that the ratio of different phloretin-O-glucuronides can vary between individuals, suggesting different "metabotypes" may exist. rsc.org Understanding these variations could lead to personalized nutrition strategies.
Advanced Omics Approaches to Uncover Comprehensive Metabolic Networks
"Omics" technologies, such as metabolomics and proteomics, are powerful tools for studying the complex network of metabolic reactions in the body. Metabolomics, the large-scale study of small molecules or metabolites, has been used to analyze the effects of phloretin on fecal metabolites in mice. nih.govsemanticscholar.orguvm.edu These studies have revealed that phloretin can alter the gut microbiome and influence various metabolic pathways. nih.govsemanticscholar.orguvm.edujmb.or.krnih.gov
Future research will utilize these advanced omics approaches to create a more complete picture of how phloretin 2'-O-glucuronide and other metabolites interact with cells and tissues. metabolomics.se By combining metabolomics with proteomics (the study of proteins), researchers can link changes in metabolite levels to changes in the expression of enzymes and other proteins involved in metabolism. This integrated approach will help to uncover the comprehensive metabolic networks influenced by phloretin and its conjugates.
Development of Novel Biosynthetic Pathways for Specific Phloretin Conjugates
The natural concentration of phloretin and its glycosides in plants is often low, making extraction for commercial use inefficient. nih.govmdpi.com To overcome this, researchers are developing novel biosynthetic pathways to produce specific phloretin conjugates in microorganisms like Escherichia coli and Saccharomyces cerevisiae. d-nb.info These engineered microbes can be programmed to perform specific chemical reactions, allowing for the targeted synthesis of compounds like this compound.
One approach involves a stepwise culture method, where different parts of the biosynthetic pathway are carried out in separate microbial cultures to optimize production and prevent unwanted byproducts. researchgate.net For instance, the synthesis can be divided into the conversion of tyrosine to phloretic acid, and then phloretic acid to phloretin and its glycosides. researchgate.net Scientists are also working on improving the efficiency of key enzymes in these pathways and exploring different microbial strains to maximize yields. d-nb.infoacs.org The development of these biosynthetic routes is a significant step towards the sustainable and cost-effective production of specific phloretin conjugates for research and potential therapeutic applications. acs.org
Deeper Investigation into the Interplay Between Gut Microbiome and Glucuronide Metabolism in Animal Models
The gut microbiome plays a critical role in the metabolism of dietary compounds like flavonoids. mdpi.com Gut bacteria produce enzymes that can break down complex molecules, making them available for absorption by the body. tandfonline.com Studies in animal models have shown that phloretin can modulate the composition of the gut microbiota and influence the production of various metabolites. nih.govsemanticscholar.orguvm.edu
Future research will delve deeper into the intricate interactions between the gut microbiome and the metabolism of phloretin glucuronides. Animal models will be essential for these investigations. semanticscholar.org By studying how different gut bacteria metabolize phloretin and its conjugates, researchers can identify the key microbial players and the specific enzymes involved. This knowledge could be used to develop probiotics or prebiotics that enhance the beneficial effects of phloretin by promoting the growth of specific gut microbes. Correlation analyses have already begun to identify relationships between specific gut microbes and fecal metabolites. nih.govjmb.or.krnih.gov
Exploration of this compound as a Mechanistic Probe in Cellular Systems
Beyond its potential health benefits, this compound can also be used as a tool to study fundamental cellular processes. As a specific metabolite, it can be introduced into cell cultures to investigate its effects on various cellular pathways. For example, phloretin itself has been shown to affect the expression of genes involved in auxin transport in plants, demonstrating its ability to interact with cellular signaling pathways. frontiersin.org
Future research will explore the use of this compound as a mechanistic probe to dissect complex biological systems. By observing how this specific compound alters cellular behavior, researchers can gain insights into the mechanisms of action of flavonoids and their metabolites. This could involve studying its effects on enzyme activity, gene expression, and cell signaling in various cell types. The availability of pure, synthetically produced this compound will be crucial for these mechanistic studies.
Q & A
Q. What validated methods are recommended for quantifying Phloretin 2'-O-glucuronide in plant tissues, and how do tissue-specific extraction protocols affect results?
- Methodology : Use HPLC-ESI-qTOFMS for precise quantification, as demonstrated in apple peel, pulp, and core tissues. Tissue-specific protocols must account for matrix effects, such as polyphenol-rich apple peels (35.044 ± 1.233 μg/g in FS varieties vs. 107.643 ± 2.191 μg/g in QP varieties) . Sample homogenization in methanol-water mixtures (e.g., 70:30 v/v) with ascorbic acid prevents oxidation. Internal standards (e.g., deuterated phloretin) improve recovery rates .
Q. How can this compound be validated as a dietary biomarker for apple intake, and what factors influence its reliability?
- Methodology : Conduct intervention studies measuring urinary excretion post-apple consumption. This compound accounts for >87% of conjugated forms in 24-hour urine, with dose-response relationships observed in human trials (e.g., 0.54 μmol after 1 L apple juice vs. 3.8 ± 1.0 μmol after 1.1 L cider). Hydrolysis protocols using β-glucuronidase (e.g., 37°C, pH 6.8, 2-hour incubation) are critical to release free phloretin for detection . Inter-individual variability (e.g., 16% non-detection rates) necessitates large cohort sizes .
Advanced Research Questions
Q. How should researchers address inter-individual variability in this compound pharmacokinetics, and what experimental designs minimize confounding factors?
- Methodology : Stratify study populations by genetic polymorphisms in UGT enzymes (e.g., UGT1A9/2B7) and dietary habits. Use crossover designs with controlled apple doses (e.g., 200–790 g) and repeated sampling over 24 hours. Variability arises from absorption differences (e.g., gut microbiota activity), metabolic rates (e.g., glucuronidation efficiency), and temporal excretion patterns (peak at 3 ± 1 h post-consumption) . Statistical models (e.g., mixed-effects regression) account for intra-subject variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
